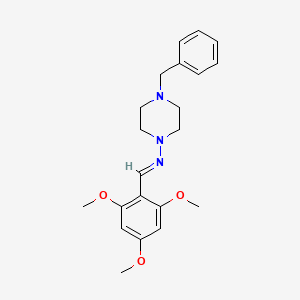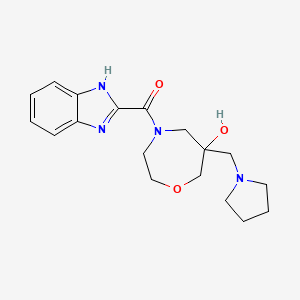![molecular formula C21H22N4O2 B5519622 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section would typically cover the relevance and significance of triazole derivatives in chemical research due to their diverse biological activities and applications in medicinal chemistry. Triazole compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others.
Synthesis Analysis
Research on the synthesis of triazole derivatives often involves cyclization reactions and the use of various aldehydes and acyl chlorides. For instance, Panchal and Patel (2011) describe the preparation of triazole compounds by reacting amino-triazole with acetyl chloride, followed by aromatic aldehydes to afford various acrylamides, demonstrating a versatile approach to triazole synthesis (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using spectroscopic techniques such as 1H NMR and IR spectroscopy, providing insights into the chemical environment and bond arrangements within the molecule. Studies like the one by Zareef et al. (2008) utilize X-ray crystallography to elucidate the structure of triazole compounds, revealing their molecular geometry and intermolecular interactions (Zareef et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Transformations
The research surrounding compounds structurally related to 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide highlights various synthetic pathways and chemical transformations. These include the silylation of N-(2-hydroxyphenyl)acetamide leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, indicating the potential for complex molecular synthesis and structural versatility of related compounds (Lazareva et al., 2017). Similarly, the synthesis and antibacterial activities of 2-oxaisocephems, featuring a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety, reflect the medicinal chemistry applications of related structures (Tsubouchi et al., 1994).
Molecular Structure and Properties
Research on related compounds, such as the click synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles, explores the molecular structure, spectral analyses, and potential biological activities. These studies provide insight into the electronic and geometric configuration of similar molecules and their interactions at the molecular level (Ahmed et al., 2016).
Biological Activities and Applications
Compounds with structural similarities to 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide have been explored for their potential biological activities. For instance, the synthesis and antitumor activity evaluation of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, demonstrate the exploration of these compounds in cancer research and therapy (Yurttaş et al., 2015).
Novel Synthetic Procedures
Innovative synthetic procedures for related compounds, such as the development of new pathways for the synthesis of oxazoles, underscore the continuous evolution of synthetic chemistry in creating more efficient and versatile methods for producing complex organic molecules. These advancements can facilitate the development of new drugs and materials by offering more sustainable and scalable synthetic routes (Huang et al., 1996).
Eigenschaften
IUPAC Name |
2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[(1R,2S)-2-phenylcyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-23-25(21(27)24(15)13-16-8-4-2-5-9-16)14-20(26)22-19-12-18(19)17-10-6-3-7-11-17/h2-11,18-19H,12-14H2,1H3,(H,22,26)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBQHXZAMOSCY-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)
![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)
![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)
![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)
![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)


![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)
![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5519636.png)